Methyl 1-(5-fluoro-2-nitrophenyl)prolinate
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Overview
Description
Methyl 1-(5-fluoro-2-nitrophenyl)prolinate is a chemical compound that belongs to the class of proline derivatives It is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a proline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(5-fluoro-2-nitrophenyl)prolinate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-nitroaniline and proline.
Coupling Reaction: The 5-fluoro-2-nitroaniline is first coupled with proline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The resulting intermediate is then subjected to esterification using methanol and a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(5-fluoro-2-nitrophenyl)prolinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like DMF (dimethylformamide).
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products Formed
Reduction: Methyl 1-(5-fluoro-2-aminophenyl)prolinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1-(5-fluoro-2-nitrophenyl)proline.
Scientific Research Applications
Methyl 1-(5-fluoro-2-nitrophenyl)prolinate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Methyl 1-(5-fluoro-2-nitrophenyl)prolinate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and nitro group can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(5-fluoro-2-aminophenyl)prolinate: A reduced derivative with an amino group instead of a nitro group.
Methyl 1-(5-chloro-2-nitrophenyl)prolinate: A similar compound with a chlorine atom instead of fluorine.
Methyl 1-(5-fluoro-2-nitrophenyl)alaninate: A related compound where the proline moiety is replaced with alanine.
Uniqueness
Methyl 1-(5-fluoro-2-nitrophenyl)prolinate is unique due to the combination of its fluorine and nitro substituents, which can impart distinct chemical and biological properties. The presence of the proline moiety also contributes to its structural and functional uniqueness, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 1-(5-fluoro-2-nitrophenyl)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O4/c1-19-12(16)10-3-2-6-14(10)11-7-8(13)4-5-9(11)15(17)18/h4-5,7,10H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCASWOLCPTSMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C2=C(C=CC(=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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